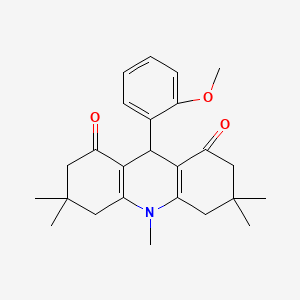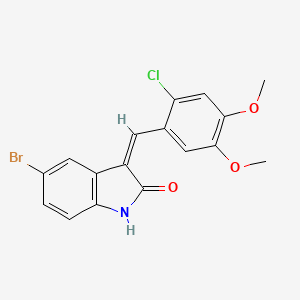
9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its unique structure, which includes multiple methyl groups and a methoxyphenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic amines under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is crucial in industrial settings to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
Scientific Research Applications
9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anti-cancer and anti-microbial properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anti-cancer research. The compound also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 9-(5-bromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(2-chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The uniqueness of 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a methoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H31NO3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C25H31NO3/c1-24(2)11-16-22(18(27)13-24)21(15-9-7-8-10-20(15)29-6)23-17(26(16)5)12-25(3,4)14-19(23)28/h7-10,21H,11-14H2,1-6H3 |
InChI Key |
UEVZWABIUGWGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC=CC=C4OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11607790.png)
![[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide](/img/structure/B11607799.png)
![4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium](/img/structure/B11607801.png)
![1-[6-(4-ethoxy-3-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone](/img/structure/B11607804.png)

![3-[(2E)-1-methyl-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607822.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607825.png)
![ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11607829.png)
![N-[(2H-1,3-Benzodioxol-5-yl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide](/img/structure/B11607841.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11607844.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-phenyl-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11607849.png)

![1-benzyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11607855.png)
![(2E)-N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B11607879.png)
